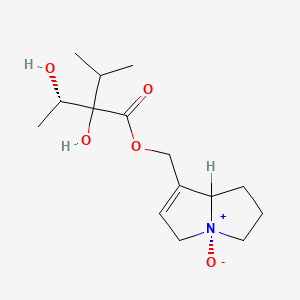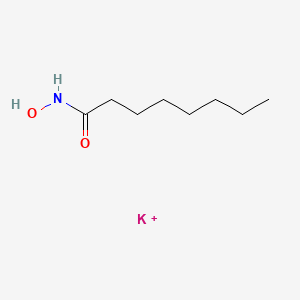
potassium;N-hydroxyoctanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;N-hydroxyoctanamide is a chemical compound with the molecular formula C8H17NO2K It is a potassium salt of N-hydroxyoctanamide, which is an amide derivative of octanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;N-hydroxyoctanamide typically involves the reaction of octanoyl chloride with hydroxylamine to form N-hydroxyoctanamide, which is then neutralized with potassium hydroxide to yield the potassium salt. The reaction conditions generally include:
Reaction of Octanoyl Chloride with Hydroxylamine: This step is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours.
Neutralization with Potassium Hydroxide: The resulting N-hydroxyoctanamide is dissolved in water, and potassium hydroxide is added slowly with stirring until the pH reaches neutral. The product is then isolated by evaporation or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature, pressure, and pH to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;N-hydroxyoctanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles like halides, thiols, or amines are used, usually in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium;N-hydroxyoctanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of oximes and amines.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of potassium;N-hydroxyoctanamide involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by forming stable complexes with metal ions in the active site. This inhibition can disrupt essential biochemical processes, leading to antimicrobial or antifungal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxyoctanamide: The parent compound without the potassium salt.
Octanohydroxamic Acid: A similar compound with a hydroxamic acid functional group.
Benzhydroxamic Acid: Another hydroxamic acid derivative with a benzene ring.
Uniqueness
Potassium;N-hydroxyoctanamide is unique due to its potassium salt form, which enhances its solubility in water and its reactivity in various chemical reactions. This makes it more versatile and useful in different applications compared to its non-salt counterparts.
Propriétés
Numéro CAS |
23261-75-8 |
|---|---|
Formule moléculaire |
C8H17KNO2+ |
Poids moléculaire |
198.32 g/mol |
Nom IUPAC |
potassium;N-hydroxyoctanamide |
InChI |
InChI=1S/C8H17NO2.K/c1-2-3-4-5-6-7-8(10)9-11;/h11H,2-7H2,1H3,(H,9,10);/q;+1 |
Clé InChI |
UGHKLUDVJLAKMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NO.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
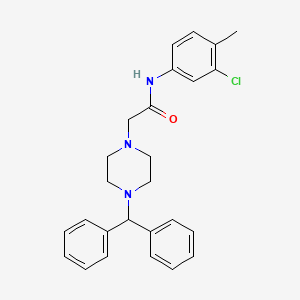
![N,N'-bis[bis(aziridin-1-yl)phosphoryl]-N,N'-dimethylbutane-1,4-diamine](/img/structure/B13424779.png)
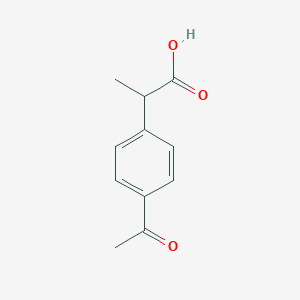
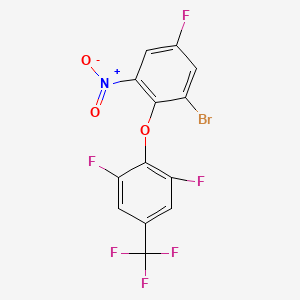
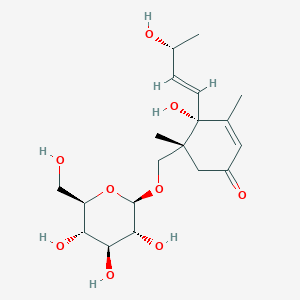
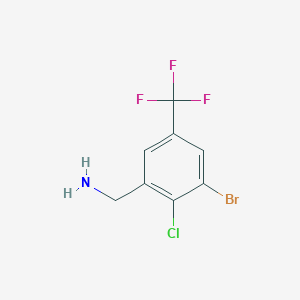

![(1A-methyl-6-oxo-3-phenoxy-1,1a,6,6a-tetrahydroindeno[1,2-b]azirine-6a-carbonyl)glycine](/img/structure/B13424811.png)
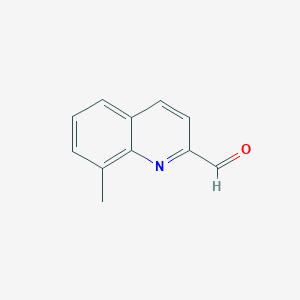
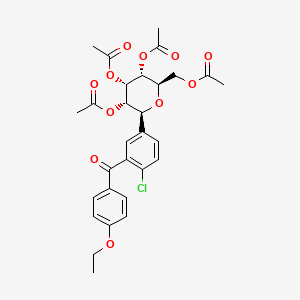
![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)
